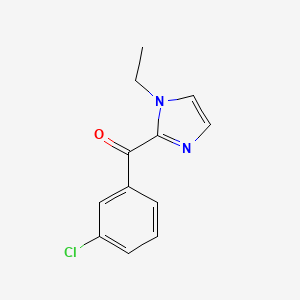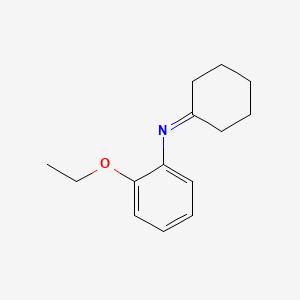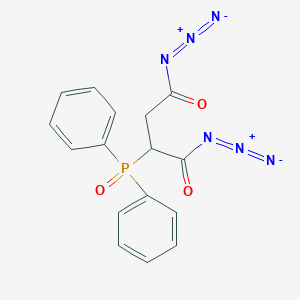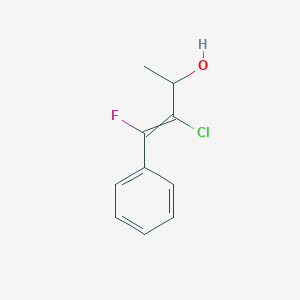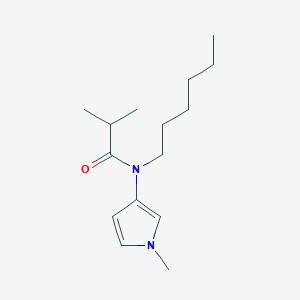
N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide: is an organic compound that belongs to the class of amides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide can be achieved through several methods. One common approach involves the condensation of a hexylamine derivative with a pyrrole carboxylic acid derivative under acidic or basic conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)amine.
Substitution: Various N-substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Biology: In biological research, it may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: In the materials science field, the compound can be used in the synthesis of polymers or as a precursor for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrole ring can participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the pyrrole ring.
N-Hexyl-2-methylpropanamide: Similar structure but without the pyrrole moiety.
N-Methylpyrrole: Contains the pyrrole ring but lacks the amide functionality.
Uniqueness: N-Hexyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide is unique due to the combination of the hexyl chain, the methyl group, and the pyrrole ring, which confer specific chemical and physical properties
Properties
CAS No. |
62187-90-0 |
|---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N-hexyl-2-methyl-N-(1-methylpyrrol-3-yl)propanamide |
InChI |
InChI=1S/C15H26N2O/c1-5-6-7-8-10-17(15(18)13(2)3)14-9-11-16(4)12-14/h9,11-13H,5-8,10H2,1-4H3 |
InChI Key |
ZMNXLCXXGBMKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=CN(C=C1)C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
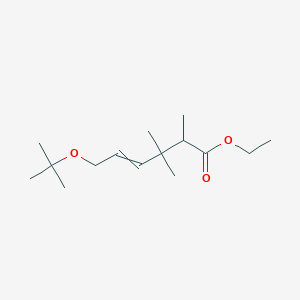
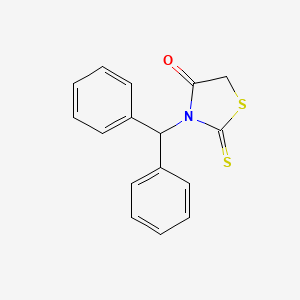
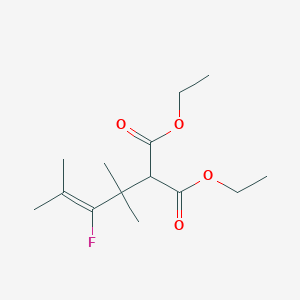
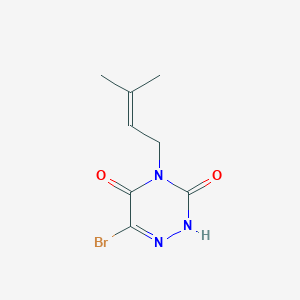
![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)
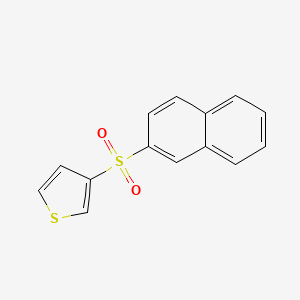
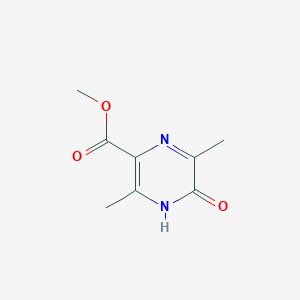
![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl-](/img/structure/B14536180.png)
![2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-2-ol](/img/structure/B14536181.png)
